molecular formula C6H5FN2O B586915 4-Fluoropyridine-3-carboxamide CAS No. 152126-34-6

4-Fluoropyridine-3-carboxamide

Cat. No.: B586915
CAS No.: 152126-34-6
M. Wt: 140.117
InChI Key: VSHWBKLXWOGFNR-UHFFFAOYSA-N
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Description

4-Fluoropyridine-3-carboxamide is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 4-position and a carboxamide group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropyridine-3-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring followed by the formation of the carboxamide group. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group (such as chlorine) on the pyridine ring. The resulting fluoropyridine can then be converted to the carboxamide derivative through amidation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using efficient fluorinating agents and catalysts to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoropyridine-3-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloropyridine-3-carboxamide
  • 4-Bromopyridine-3-carboxamide
  • 4-Iodopyridine-3-carboxamide

Comparison: 4-Fluoropyridine-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring and influences the compound’s reactivity and stability .

Properties

IUPAC Name

4-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHWBKLXWOGFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663802
Record name 4-Fluoropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152126-34-6
Record name 3-Pyridinecarboxamide, 4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152126-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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